tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves the use of iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction conditions are mild and environment-friendly, making it suitable for industrial production. The product is characterized using spectroscopic methods such as NMR, HPLC, and GC to ensure its purity and structural integrity .
Chemical Reactions Analysis
tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-isobutylaluminium hydride (DIBAL) for reduction and dicyclohexylcarbodiimide (DCC) for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the pyridine ring or the tert-butyl group.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it serves as a biochemical reagent for studying various biological processes . Its unique structure also makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This structural feature enhances the compound’s ability to bind to enantioselective proteins, leading to various biological effects.
Comparison with Similar Compounds
tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can be compared with other similar compounds such as tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate and tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyridine and pyrrolidine rings in this compound sets it apart from these related compounds.
Properties
Molecular Formula |
C20H30N2O2S |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O2S/c1-20(2,3)24-19(23)22-13-7-10-17(22)15-11-12-18(21-14-15)25-16-8-5-4-6-9-16/h11-12,14,16-17H,4-10,13H2,1-3H3 |
InChI Key |
SWMUURYOBLOHMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CN=C(C=C2)SC3CCCCC3 |
Origin of Product |
United States |
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